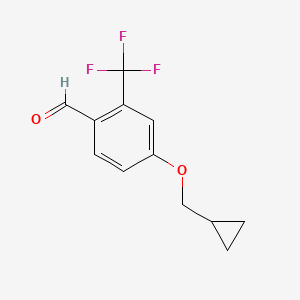
(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: is a chemical compound characterized by its unique structure, featuring a double bond with geometric isomerism (E/Z notation) and a phenyl ring substituted with trifluoromethyl and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.
Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.
Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
化学反応の分析
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the cyano group to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: : Trifluoromethyl-substituted amines.
Substitution: : Brominated or nitro-substituted derivatives.
科学的研究の応用
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs with enhanced properties.
Industry: : Application in the production of advanced materials and polymers.
作用機序
The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.
類似化合物との比較
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: can be compared with other similar compounds, such as 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile and 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide . The presence of the acrylonitrile group in the compound provides unique reactivity and properties compared to these similar compounds.
List of Similar Compounds
3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylic acid
特性
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQIWOFDVYOP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine](/img/structure/B7936461.png)












